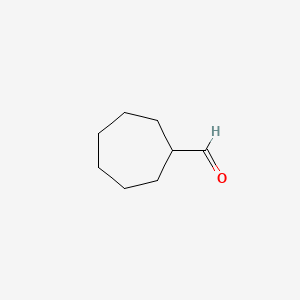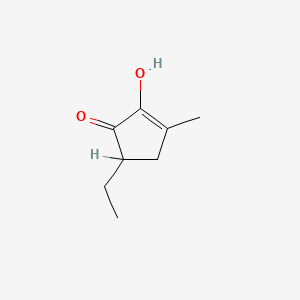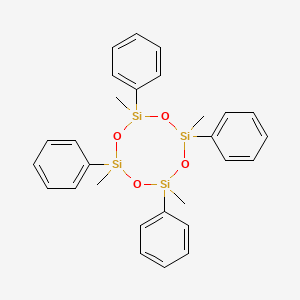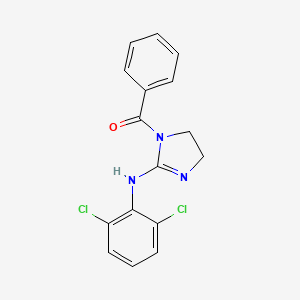
环庚烷甲醛
描述
Cycloheptanecarbaldehyde is a chemical compound with the molecular formula C8H14O . It is used in laboratory settings and for the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of Cycloheptanecarbaldehyde consists of a seven-membered carbon ring (cycloheptane) with an aldehyde functional group attached . The exact mass is 126.196 Da and the monoisotopic mass is 126.104462 Da .Physical And Chemical Properties Analysis
Cycloheptanecarbaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±9.0 °C at 760 mmHg, and a flash point of 58.7±11.2 °C . It has one freely rotating bond, and its ACD/LogP value is 2.47 .科学研究应用
Synthesis of Poly (Vinyl Cyclohexanal)
Cycloheptanecarbaldehyde is utilized in the synthesis of poly (vinyl cyclohexanal) , a polymer with potential applications in the creation of specialty plastics and resins. The aldehyde group of Cycloheptanecarbaldehyde can undergo polymerization reactions to form this polymer, which may exhibit unique physical properties due to the cycloheptane ring structure .
Catalyst in Propargylamine Synthesis
This compound serves as a model substrate in the synthesis of propargylamines using Fe3O4 nanoparticles as a catalyst . Propargylamines are valuable intermediates in organic synthesis and pharmaceuticals, and the use of Fe3O4 nanoparticles offers a green chemistry approach due to their reusability and reduced waste.
Aldol Reactions
Cycloheptanecarbaldehyde is employed in aldol reactions with ethyl diazoacetate, catalyzed by basic, nanoparticulate magnesium oxide . This reaction leads to the formation of α-diazo-β-hydroxyesters , which are important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
安全和危害
Cycloheptanecarbaldehyde is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and keeping away from heat/sparks/open flames .
属性
IUPAC Name |
cycloheptanecarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBFRCHGZFHSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195419 | |
| Record name | Formylcycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanecarbaldehyde | |
CAS RN |
4277-29-6 | |
| Record name | Cycloheptanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formylcycloheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formylcycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formylcycloheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the synthesis method described in the paper impact the availability of cycloheptanecarbaldehyde for research purposes?
A1: While the paper focuses on cycloheptene synthesis, it directly mentions cycloheptanecarbaldehyde as a derivative. [] Therefore, a more efficient synthesis of cycloheptene could potentially translate to increased availability and potentially lower costs of cycloheptanecarbaldehyde for research purposes. This is because cycloheptanecarbaldehyde can be synthesized from cycloheptene through various chemical transformations. Increased accessibility to building blocks like cycloheptanecarbaldehyde can, in turn, facilitate the exploration of its applications in different research areas.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)







![1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1584503.png)
